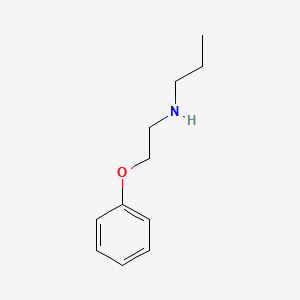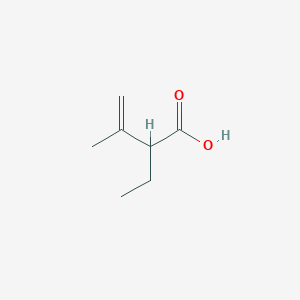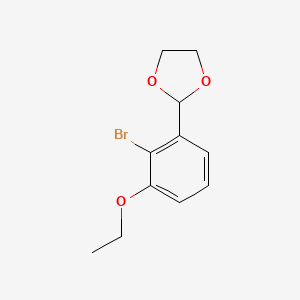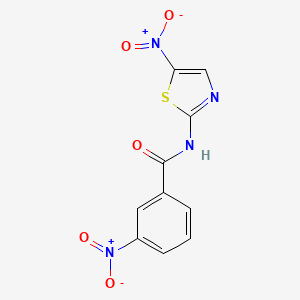
3-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide is a chemical compound with the molecular formula C10H6N4O4S It is characterized by the presence of a benzamide group substituted with nitro and thiazolyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide typically involves the nitration of benzamide followed by the introduction of the thiazolyl group. One common method involves the reaction of 3-nitrobenzoyl chloride with 5-nitro-2-thiazolamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a temperature of around 0-5°C. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
3-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Oxidation: The thiazolyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst, ethanol solvent.
Substitution: Nucleophiles such as amines or thiols, organic solvents like dimethylformamide (DMF), elevated temperatures.
Oxidation: Hydrogen peroxide, acetic acid, room temperature.
Major Products Formed
Reduction: 3-amino-N-(5-amino-2-thiazolyl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: Sulfoxides or sulfones of the thiazolyl group.
科学的研究の応用
3-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules. It serves as a precursor for the preparation of various derivatives with potential biological activities.
Biology: Investigated for its antimicrobial properties. It has shown activity against certain bacterial and fungal strains.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent. Studies have shown that it can inhibit the growth of certain cancer cell lines.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 3-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide involves its interaction with molecular targets in cells. The compound is believed to exert its effects by:
Inhibiting Enzymes: It can inhibit enzymes involved in cellular processes, such as DNA replication and protein synthesis.
Disrupting Cell Membranes: The compound can interact with cell membranes, leading to increased permeability and cell death.
Inducing Apoptosis: It can trigger programmed cell death (apoptosis) in cancer cells by activating specific signaling pathways.
類似化合物との比較
3-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide can be compared with other similar compounds, such as:
Nitazoxanide: A thiazolide compound with antiparasitic activity. It shares a similar thiazolyl group but has different substituents on the benzamide moiety.
Niclosamide: An anthelmintic drug with a similar benzamide structure but different functional groups.
Metronidazole: A nitroimidazole antibiotic with a similar nitro group but different overall structure.
The uniqueness of this compound lies in its specific combination of nitro and thiazolyl groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
64724-88-5 |
|---|---|
分子式 |
C10H6N4O5S |
分子量 |
294.25 g/mol |
IUPAC名 |
3-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C10H6N4O5S/c15-9(6-2-1-3-7(4-6)13(16)17)12-10-11-5-8(20-10)14(18)19/h1-5H,(H,11,12,15) |
InChIキー |
QFPGKQYYQDTOFV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=NC=C(S2)[N+](=O)[O-] |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
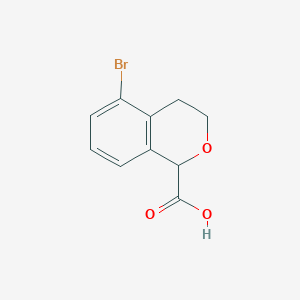
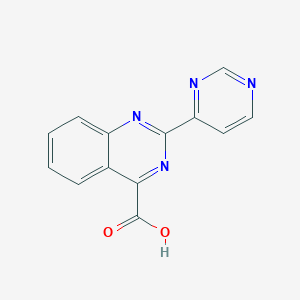
![2-Imidazo[4,5-b]pyridin-3-ylacetic acid](/img/structure/B8747233.png)

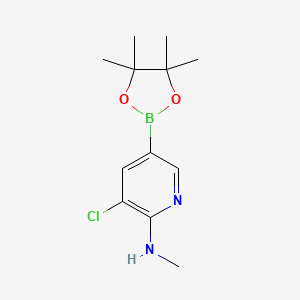
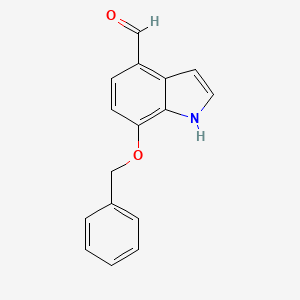

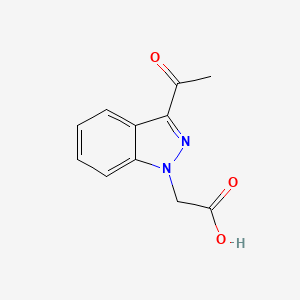
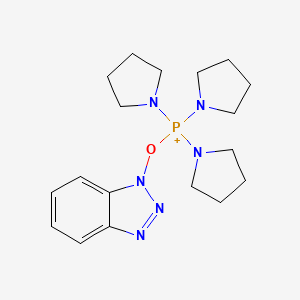
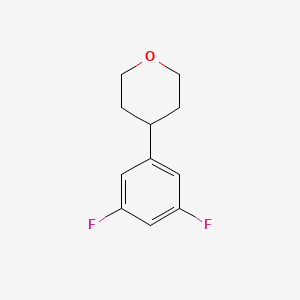
![7-Chloro-5-phenyl-[1,2,4]triazolo[4,3-A]quinoline](/img/structure/B8747302.png)
